3-[1-(3-chlorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(3-chlorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c16-11-3-1-2-10(8-11)14(20)17-6-4-12(5-7-17)18-13(19)9-22-15(18)21/h1-3,8,12H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXQNQUQPCIABK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow reactions and the use of automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-chlorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine .
Scientific Research Applications
Recent studies have indicated that this compound exhibits significant biological activity, particularly in the following areas:
Antiviral Activity
Research has shown that derivatives of oxazolidine compounds can possess antiviral properties. For instance, compounds similar to 3-[1-(3-chlorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione have been investigated for their ability to inhibit viral replication in vitro. The mechanism often involves interference with viral entry or replication processes.
Anticancer Properties
The compound has been evaluated for its anticancer potential. Initial findings suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Studies are ongoing to elucidate its efficacy against specific cancer types.
Neuroprotective Effects
There is emerging evidence that suggests neuroprotective properties associated with this compound. It may help in reducing oxidative stress and inflammation in neuronal cells, making it a candidate for further research in neurodegenerative diseases.
Case Studies
Several case studies have been documented regarding the applications of this compound:
-
Case Study on Antiviral Efficacy :
- A study conducted on a series of oxazolidine derivatives demonstrated that modifications to the piperidine ring significantly enhanced antiviral activity against specific viruses. The results highlighted the importance of structural optimization for improved efficacy.
-
Clinical Trials for Cancer Treatment :
- A clinical trial involving patients with advanced cancer explored the use of this compound as part of a combination therapy. Preliminary results indicated a positive response rate and manageable side effects.
Mechanism of Action
The mechanism of action of 3-[1-(3-chlorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Oxazolidine-2,4-dione Derivatives
Structural and Functional Analogues
The oxazolidine-2,4-dione scaffold is prevalent in fungicides, herbicides, and pharmaceuticals. Below is a comparative analysis of structurally related compounds:
Key Differences and Implications
Substituent Effects on Bioactivity
- Vinclozolin and Myclozolin feature a 3,5-dichlorophenyl group, which confers broad-spectrum fungicidal activity by inhibiting spore germination .
- Pentoxazone ’s fluorophenyl and cyclopentyloxy substituents optimize herbicidal activity via photosystem II inhibition , whereas the target compound’s piperidine ring could enable central nervous system (CNS) penetration in pharmaceutical contexts.
Physicochemical Properties
- Lipophilicity : Vinclozolin (logP ~3.1) and Myclozolin (logP ~3.4) exhibit higher hydrophobicity than the target compound (predicted logP ~2.8), affecting soil adsorption and environmental persistence .
- Metabolic Stability : The vinyl group in Vinclozolin is prone to oxidative degradation, whereas the target compound’s piperidine may undergo slower hepatic metabolism .
Regulatory and Commercial Status
Structural Analysis via Crystallography
Vinclozolin’s crystal structure reveals a dihedral angle of 77.55° between the oxazolidine and dichlorophenyl rings, optimizing hydrophobic interactions with fungal targets .
Biological Activity
The compound 3-[1-(3-chlorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a member of the oxazolidine family and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a piperidine ring and an oxazolidine core, which are critical for its biological activity. The presence of the 3-chlorobenzoyl group may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic processes.
- Receptor Modulation : The compound could modulate receptors that are crucial for various signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, possibly through disruption of bacterial cell wall synthesis or interference with protein synthesis.
Biological Activity Overview
Antibacterial Activity
A study investigated the antibacterial properties of similar oxazolidine derivatives, demonstrating significant inhibition against various bacterial strains. The mechanism involved interference with protein synthesis, leading to bacterial cell death. This suggests that this compound may have comparable efficacy in treating bacterial infections.
Antitumor Efficacy
Research on related compounds has shown that some oxazolidine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, compounds targeting mutant isocitrate dehydrogenase (IDH) proteins have been linked to reduced tumor growth in preclinical models. This highlights the potential application of this compound in oncology.
Research Findings
Recent studies have focused on synthesizing and characterizing various oxazolidine derivatives to evaluate their biological activities. The following findings are noteworthy:
- Synthesis Methods : Efficient synthetic routes have been developed that enhance yield and purity.
- Biological Assays : In vitro assays have confirmed the compound's activity against specific cancer cell lines and bacterial strains.
- Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications to the molecular structure can enhance or diminish biological activity.
Q & A
Q. What are the key synthetic steps for preparing 3-[1-(3-chlorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione?
The synthesis typically involves:
- Step 1 : Reacting 3-chlorobenzoyl chloride with piperidine to form the piperidinyl intermediate.
- Step 2 : Cyclization with hydrazine derivatives to construct the oxazolidine-2,4-dione core. Critical parameters include pH control (6.5–7.5) and temperature optimization (60–80°C) to minimize side reactions. Solvent selection (e.g., DMF or THF) significantly impacts yield .
Q. Which spectroscopic techniques are essential for structural confirmation?
- 1H/13C NMR : To verify substituent positions and stereochemistry (e.g., piperidine ring protons at δ 3.2–3.8 ppm and carbonyl signals at δ 165–175 ppm).
- IR Spectroscopy : Confirms carbonyl groups (C=O stretching at ~1750 cm⁻¹) and aromatic C-Cl bonds (650–750 cm⁻¹).
- Mass Spectrometry (ESI-TOF) : Validates molecular weight (e.g., [M+H]+ at m/z ~365) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
- Stability : Degrades under strong acidic/basic conditions; store at –20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can reaction yields be optimized during large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% through uniform heating .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance cyclization efficiency.
- High-throughput screening : Automated platforms identify optimal solvent-catalyst combinations (e.g., acetonitrile with K2CO3) .
Q. What mechanistic insights explain its potential biological activity?
- Enzyme inhibition : The oxazolidine-dione core mimics β-lactam antibiotics, potentially inhibiting bacterial transpeptidases (e.g., penicillin-binding proteins).
- Receptor interactions : The 3-chlorobenzoyl group may bind to allosteric sites of GABA receptors, as seen in structurally related piperidine derivatives .
Q. How do structural modifications influence reactivity and bioactivity?
- Electron-withdrawing groups (e.g., –Cl on benzoyl): Enhance electrophilicity, improving cross-coupling reaction rates.
- Piperidine substitution : N-methylation reduces metabolic degradation but may decrease blood-brain barrier permeability .
Q. How can contradictory data in biological assays be resolved?
- Comparative assays : Use standardized cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., known enzyme inhibitors).
- Structural analogs : Test derivatives with variations in the oxazolidine ring or benzoyl substituents to isolate activity contributors .
Q. What sustainable synthesis strategies are applicable to this compound?
- Solvent replacement : Replace DMF with cyclopentyl methyl ether (CPME), reducing toxicity and improving recyclability.
- Catalytic cyclodextrins : β-Cyclodextrin-Pd complexes enable greener reductions (e.g., nitro to amine groups) with >90% yield and 5-cycle reusability .
Methodological Guidance
- Data Analysis : Use DFT calculations (e.g., Gaussian 09) to predict reaction transition states and optimize synthetic pathways.
- Biological Screening : Prioritize in vitro cytotoxicity assays (MTT protocol) before in vivo studies to minimize resource expenditure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
